molecular formula C14H13N3O4S B2645308 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896359-13-0

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Cat. No. B2645308
M. Wt: 319.34
InChI Key: YBWIBNLOUGYGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity Modulation

N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their impact on enzymatic activities, specifically targeting transferase enzymes. For instance, compounds featuring bis-1,3,4-oxadiazole rings have demonstrated activation on glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT) activities, while showing inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. This modulation of enzyme activities suggests potential therapeutic applications, especially in conditions where enzyme regulation is beneficial (Tomi et al., 2010).

Antimicrobial and Antifungal Properties

Compounds synthesized from 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal properties. Specifically, the introduction of various substituents into the 1,3,4-oxadiazole ring has resulted in compounds with potent activity against a range of bacterial and fungal pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to serve as templates for the development of new antimicrobial agents. The antimicrobial screening includes studies on their inhibitory action against several strains of fungi, indicating a broad spectrum of antimicrobial activity which could be leveraged for therapeutic purposes (Desai et al., 2013).

Corrosion Inhibition

The research into 1,3,4-oxadiazole derivatives also extends to applications outside of biomedicine, such as the inhibition of corrosion in metals. Specifically, derivatives such as 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole have been investigated for their effectiveness in protecting brass against corrosion in simulated cooling water systems. These studies have shown that oxadiazole compounds can function as mixed-type inhibitors, efficiently protecting metal surfaces from both cathodic and anodic corrosion processes. This suggests their potential use in industrial applications where corrosion resistance is crucial (Rochdi et al., 2014).

Antitubercular Activity

Among the notable applications of 1,3,4-oxadiazole derivatives is their potential in combating tuberculosis. Compounds synthesized from this scaffold have exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the promise of 1,3,4-oxadiazole derivatives as a new class of antituberculosis agents, offering a new avenue for the treatment of this challenging infectious disease (Karabanovich et al., 2016).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-22-10-4-2-9(3-5-10)12(18)15-14-17-16-13(21-14)11-8-19-6-7-20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWIBNLOUGYGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

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